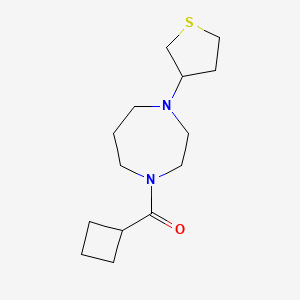

1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane

Descripción

Propiedades

IUPAC Name |

cyclobutyl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2OS/c17-14(12-3-1-4-12)16-7-2-6-15(8-9-16)13-5-10-18-11-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBNLVVYBJFEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C10H15N2OS

- Molecular Weight : 197.30 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data suggests that the compound may serve as a lead in developing new antimicrobial agents.

Neuropharmacological Effects

The neuropharmacological profile of 1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane has been investigated through various assays. In animal models, it has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Case Study : A study conducted on rodents demonstrated that administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential anxiolytic effects.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit certain enzymes responsible for bacterial resistance mechanisms.

- Receptor Modulation : The interaction with serotonin and dopamine receptors suggests a dual role in both antimicrobial and neuropharmacological activities.

Research Findings

Recent studies have focused on synthesizing derivatives of 1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane to enhance its biological activity. These derivatives have been tested for:

- Increased potency against resistant bacterial strains.

- Improved efficacy in neuropharmacological models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.